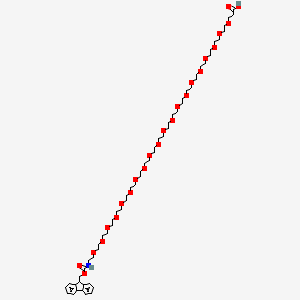

Fmoc-N-amido-PEG20-acide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-N-amido-PEG20-acid is a polyethylene glycol-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an Fmoc-protected amine and a terminal carboxylic acid, which allows it to act as a versatile linker in various chemical and biological applications .

Applications De Recherche Scientifique

Fmoc-N-amido-PEG20-acid has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.

Biology: Facilitates the study of protein-protein interactions by linking proteins to various probes or tags.

Medicine: Plays a crucial role in drug delivery systems by enhancing the solubility and stability of therapeutic agents.

Industry: Utilized in the development of advanced materials and nanotechnology

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-amido-PEG20-acid typically involves the following steps:

Fmoc Protection: The amine group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.

PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) of the desired length, in this case, PEG20.

Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid using appropriate reagents such as succinic anhydride.

Industrial Production Methods

Industrial production of Fmoc-N-amido-PEG20-acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of Fmoc-protected amine and PEG are reacted in industrial reactors.

Purification: The product is purified using techniques such as column chromatography or recrystallization.

Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-N-amido-PEG20-acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine.

Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Major Products

Deprotection: Free amine derivative.

Amide Bond Formation: Amide-linked conjugates.

Mécanisme D'action

The mechanism of action of Fmoc-N-amido-PEG20-acid involves its role as a linker in PROTACs. PROTACs leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The Fmoc-N-amido-PEG20-acid linker connects two distinct ligands: one that targets an E3 ubiquitin ligase and another that binds to the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-N-amido-dPEG2-acid: Contains a shorter PEG chain, making it less hydrophilic and flexible compared to Fmoc-N-amido-PEG20-acid.

Fmoc-N-amido-dPEG24-acid: Contains a longer PEG chain, providing greater hydrophilicity and flexibility.

Uniqueness

Fmoc-N-amido-PEG20-acid is unique due to its optimal PEG chain length, which balances hydrophilicity and flexibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H97NO24/c60-57(61)9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-59-58(62)83-51-56-54-7-3-1-5-52(54)53-6-2-4-8-55(53)56/h1-8,56H,9-51H2,(H,59,62)(H,60,61) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKBHNBKAGGRHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H97NO24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.